molecular formula C15H21NO3 B4407004 [2-[Di(propan-2-yl)carbamoyl]phenyl] acetate

[2-[Di(propan-2-yl)carbamoyl]phenyl] acetate

Cat. No.: B4407004
M. Wt: 263.33 g/mol
InChI Key: PKDOTNKGPRBSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Diisopropylamino)carbonyl]phenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a phenyl group attached to an acetate moiety, with a diisopropylamino carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Di(propan-2-yl)carbamoyl]phenyl] acetate typically involves the esterification of phenyl acetic acid with diisopropylamine and acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

[ \text{Phenyl acetic acid} + \text{Diisopropylamine} + \text{Acetic anhydride} \rightarrow \text{2-[(Diisopropylamino)carbonyl]phenyl acetate} + \text{Acetic acid} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(Diisopropylamino)carbonyl]phenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenyl acetic acid and diisopropylamine.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

    Hydrolysis: Phenyl acetic acid and diisopropylamine.

    Reduction: 2-[(Diisopropylamino)carbonyl]phenyl alcohol.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

2-[(Diisopropylamino)carbonyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[Di(propan-2-yl)carbamoyl]phenyl] acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active phenyl acetic acid and diisopropylamine. These products can then interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: Lacks the diisopropylamino carbonyl group, making it less complex.

    Diisopropylamine acetate: Lacks the phenyl group, resulting in different reactivity and applications.

    Phenyl acetic acid: The parent acid of the ester, with different chemical properties.

Uniqueness

2-[(Diisopropylamino)carbonyl]phenyl acetate is unique due to the presence of both the phenyl and diisopropylamino carbonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[di(propan-2-yl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)15(18)13-8-6-7-9-14(13)19-12(5)17/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDOTNKGPRBSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[Di(propan-2-yl)carbamoyl]phenyl] acetate
Reactant of Route 2
Reactant of Route 2
[2-[Di(propan-2-yl)carbamoyl]phenyl] acetate
Reactant of Route 3
Reactant of Route 3
[2-[Di(propan-2-yl)carbamoyl]phenyl] acetate
Reactant of Route 4
Reactant of Route 4
[2-[Di(propan-2-yl)carbamoyl]phenyl] acetate
Reactant of Route 5
Reactant of Route 5
[2-[Di(propan-2-yl)carbamoyl]phenyl] acetate
Reactant of Route 6
Reactant of Route 6
[2-[Di(propan-2-yl)carbamoyl]phenyl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.